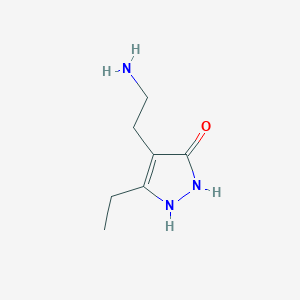

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves multi-component reactions that allow for the efficient formation of these compounds. For instance, the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrates a methodology that could be analogous to synthesizing 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one, highlighting the use of ethyl 2-cyano-3,3-dimethylthioacrylate in its formation (L. Minga, 2005).

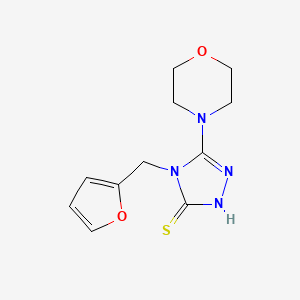

Molecular Structure Analysis

Crystal structure analysis is crucial for understanding the spatial arrangement of atoms within pyrazole derivatives. The determination of the crystal structure of related compounds by X-ray diffraction methods reveals the molecular geometry, bond lengths, and angles, providing insight into the structural aspects of 4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one. Such analyses offer a glimpse into the molecular structure, which is foundational for studying chemical reactions and properties (B. Kumar et al., 2018).

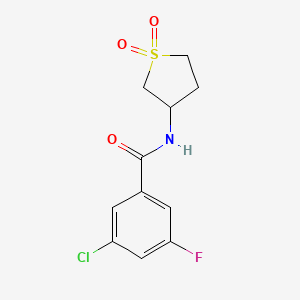

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The synthesis and reactivity studies of such compounds demonstrate their ability to form complex structures through multi-component reactions, potentially leading to novel materials with unique properties. These studies are pivotal for understanding the chemical behavior of pyrazole derivatives under different conditions (A. P. Nikalje et al., 2016).

Applications De Recherche Scientifique

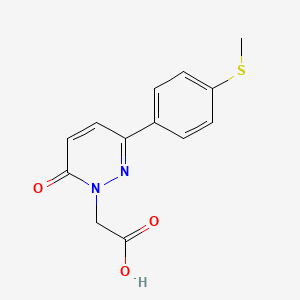

Novel Synthetic Pathways

Research has explored the synthesis and application of pyrazole derivatives, highlighting innovative pathways to create these compounds. For instance, one study presents a green, solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of pyrazole compounds in generating bioactive molecules through environmentally friendly methods (H. Al-Matar et al., 2010). Another study focused on the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones using ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, underscoring the compound's role in synthesizing complex heterocyclic structures (P. S. Lebedˈ et al., 2012).

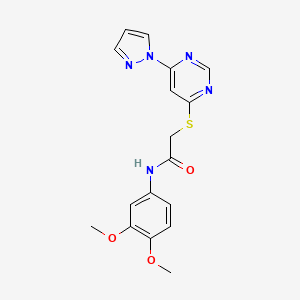

Antimicrobial and Anticancer Agents

The potential of pyrazole derivatives as antimicrobial and anticancer agents has been a significant area of investigation. A study on novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives revealed promising antimicrobial and anticancer activities, highlighting the therapeutic potential of these compounds (H. Hafez et al., 2016).

Advanced Materials and Catalysis

Pyrazole derivatives also find applications in materials science and catalysis. For example, the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives showcases the role of pyrazole-based compounds in facilitating environmentally benign synthetic routes (B. Maleki & S. S. Ashrafi, 2014).

Fluorescent Chemosensors

The structural flexibility of pyrazole derivatives enables their application as chemosensors. A study demonstrated the synthesis and photophysical properties of a pyrazol-3-one containing push-pull chromophore, indicating the potential of these compounds in developing new fluorescent materials (Mohie E. M. Zayed et al., 2020).

Mécanisme D'action

Target of Action

The compound “4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one” is structurally similar to “4-(2-Aminoethyl)benzenesulfonamide”, a known inhibitor of Carbonic Anhydrase 2 . This suggests that the compound may also target Carbonic Anhydrase 2, an enzyme that plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Biochemical Pathways

The compound may affect the Carbonic Anhydrase pathway, given its potential target. Carbonic Anhydrase plays a key role in the conversion of carbon dioxide and water into bicarbonate and protons. This reaction is fundamental to many biological processes, including respiration and pH regulation. Inhibition of this enzyme could disrupt these processes, leading to a variety of downstream effects .

Pharmacokinetics

Based on its structural similarity to “4-(2-aminoethyl)benzenesulfonamide”, it’s plausible that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a drug.

Result of Action

The molecular and cellular effects of this compound’s action would likely depend on the extent to which it inhibits Carbonic Anhydrase 2. Inhibition of this enzyme could disrupt pH balance within cells and tissues, potentially leading to a variety of physiological effects. The specific effects would likely depend on the concentration of the compound and the sensitivity of the individual’s cells to changes in ph .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its effectiveness. Additionally, the presence of other molecules could compete with the compound for binding sites, potentially reducing its efficacy .

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-aminoethyl)-5-ethyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-2-6-5(3-4-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTMBKTUAVFFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NN1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)

![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)

![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)

![4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile](/img/structure/B2496633.png)

![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)